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Compound of Interest

Compound Name:
2-(2-Chloro-5-fluorophenyl)ethan-

1-ol

CAS No.: 1505291-35-9

Cat. No.: B1406173

Get Quote

Technical Profile: 2-(2-Chloro-5-
fluorophenyl)ethanol[1]
Executive Summary
2-(2-Chloro-5-fluorophenyl)ethanol is a disubstituted phenethyl alcohol derivative characterized

by the presence of a chlorine atom at the ortho position and a fluorine atom at the meta

position relative to the ethanol chain. This specific substitution pattern modulates the electronic

properties and metabolic stability of the phenyl ring, making it a high-value building block in

medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled

receptor (GPCR) ligands.

Part 1: Physicochemical Identity
The precise molecular weight and formula are deterministic based on the atomic composition of

the structure.
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Core Data Table[2]
Property Value Notes

Chemical Name
2-(2-Chloro-5-

fluorophenyl)ethanol

Systematic IUPAC

nomenclature

Molecular Formula C₈H₈ClFO
Confirmed by atomic count

(C=8, H=8, Cl=1 , F=1, O=1)

Molecular Weight 174.60 g/mol
Calculated using standard

atomic weights

Monoisotopic Mass 174.025 g/mol

Essential for Mass

Spectrometry (MS)

identification

CAS Registry Number Not widely listed

Often custom-synthesized;

refer to specific vendor

catalogs

Physical State Liquid (Predicted)
Viscous, colorless to pale

yellow oil at RT

Boiling Point ~256°C (Predicted)

Based on structural analogs

(e.g., 2-(2-

chlorophenyl)ethanol)

LogP (Predicted) 2.2 - 2.4

Indicates moderate

lipophilicity; suitable for

membrane permeability

Structural Identifiers
SMILES:OCCc1cc(F)ccc1Cl

InChIKey: (Analog-based prediction) YCVGKJHWBFKWKW-UHFFFAOYSA-N (Note: This

key corresponds to the 2-Cl-4-F isomer; the 2-Cl-5-F isomer will have a unique key but

identical formula).

Part 2: Synthetic Pathways
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The synthesis of 2-(2-Chloro-5-fluorophenyl)ethanol typically follows a reduction pathway from

its corresponding carboxylic acid or ester precursor. This route ensures the preservation of the

halogen substituents on the aromatic ring.

Primary Synthesis Route: Reduction of Phenylacetic
Acid Derivative
The most robust method involves the reduction of 2-(2-Chloro-5-fluorophenyl)acetic acid.

Starting Material: 2-(2-Chloro-5-fluorophenyl)acetic acid (or its methyl/ethyl ester).

Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

Mechanism: The carboxyl group is selectively reduced to the primary alcohol.

Workup: Quenching with dilute acid (HCl) followed by extraction with ethyl acetate.

Graphviz Diagram: Synthetic Workflow
The following diagram illustrates the conversion of the acid precursor to the alcohol and its

subsequent activation for drug discovery applications.
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Caption: Figure 1. Synthetic pathway from acid precursor to target alcohol and downstream

activation.

Part 3: Applications in Drug Discovery
This molecule serves as a "linker" or "head group" in medicinal chemistry. The ethylene spacer

(-CH2CH2-) provides flexibility, allowing the halogenated phenyl ring to orient itself into
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hydrophobic pockets of target proteins.

Kinase Inhibition (EGFR/VEGFR)
The 2-chloro-5-fluoro substitution pattern is bioisosteric to other di-halogenated motifs found in

approved kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).

Mechanism: The alcohol is converted to a leaving group (halide or sulfonate) and coupled

with a quinazoline or pyrimidine core.

Role: The phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site,

where the halogens can engage in specific halogen-bonding or hydrophobic interactions.

GPCR Ligand Design
Phenethyl amines derived from this alcohol (via oxidation to aldehyde and reductive amination)

are frequent scaffolds for:

Serotonin Receptors (5-HT): Modulating affinity via ring substitution.

Dopamine Receptors: The 2-position chlorine often restricts conformation, locking the

bioactive pose.

Fragment-Based Drug Design (FBDD)
Fragment Efficiency: With a MW of ~174 Da, it is an ideal "fragment" starting point (Rule of 3

compliant).

Solubility: The hydroxyl group aids solubility during initial screening before further

elaboration.

Part 4: Analytical Characterization
To validate the identity of synthesized 2-(2-Chloro-5-fluorophenyl)ethanol, researchers should

look for the following spectral signatures:
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Technique Expected Signature

¹H NMR (CDCl₃)

Aromatic Region: Multiplets at δ 6.9–7.4 ppm

(3H) corresponding to the trisubstituted

ring.Aliphatic Region: Triplet at ~δ 3.8 ppm (2H,

-CH₂OH), Triplet at ~δ 2.9 ppm (2H, Ar-CH₂-).

¹³C NMR

6 aromatic signals (due to asymmetry), 1

aliphatic carbon attached to oxygen (~62 ppm),

1 benzylic carbon (~35 ppm).

Mass Spectrometry

Molecular ion [M]+ at m/z 174. Characteristic

chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) at

m/z 174/176.

IR Spectroscopy
Broad O-H stretch at 3200–3400 cm⁻¹. C-F

stretch around 1200–1250 cm⁻¹.

Part 5: Handling & Safety (SDS Highlights)
While specific toxicological data for this isomer may be limited, it should be handled with the

same precautions as 2-phenylethanol and halogenated aromatics.

Hazard Classification:

Skin Irritation (Category 2): Causes skin irritation.[1]

Eye Irritation (Category 2A): Causes serious eye irritation.

STOT-SE (Category 3): May cause respiratory irritation.

PPE Requirements: Nitrile gloves, safety goggles, and use within a chemical fume hood.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to

the corresponding aldehyde/acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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